N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide
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Overview
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and a hydroxy-phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide typically involves the following steps:
Formation of the Naphthalene-1-sulfonamide Core: This can be achieved by reacting naphthalene with chlorosulfonic acid to form naphthalene-1-sulfonyl chloride, which is then treated with ammonia to yield naphthalene-1-sulfonamide.
Introduction of the Hydroxy-Phenylethyl Group: The hydroxy-phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene-1-sulfonamide is reacted with 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization to Form the Oxan Ring: The final step involves cyclization to form the oxan ring, which can be achieved through intramolecular nucleophilic substitution under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include 2-oxo-2-(oxan-4-yl)-2-phenylethyl naphthalene-1-sulfonamide.
Reduction: Products may include N-[2-amino-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide.
Substitution: Products may include brominated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced conductivity or stability.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the PI3K-AKT or MAPK pathways, affecting cellular processes like proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide is unique due to its combination of a naphthalene ring, sulfonamide group, and hydroxy-phenylethyl substituent, which confer distinct chemical and biological properties not found in simpler compounds like cetylpyridinium chloride or domiphen bromide .
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S/c25-23(19-9-2-1-3-10-19,20-13-15-28-16-14-20)17-24-29(26,27)22-12-6-8-18-7-4-5-11-21(18)22/h1-12,20,24-25H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEUMUFSGWLSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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